molecular formula C7H10O3 B15134441 methyl 2-[(3Z)-oxolan-3-ylidene]acetate

methyl 2-[(3Z)-oxolan-3-ylidene]acetate

Katalognummer: B15134441
Molekulargewicht: 142.15 g/mol
InChI-Schlüssel: MWGFZEHLGGOCCA-XQRVVYSFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(oxolan-3-ylidene)acetate is a chemical compound that belongs to the class of oxolane derivatives. It is a colorless liquid with a fruity odor and is commonly used in various fields such as medical research, environmental research, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-(oxolan-3-ylidene)acetate can be synthesized through various methods. One common method involves the reaction of oxolane derivatives with methyl acetate under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of methyl 2-(oxolan-3-ylidene)acetate often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include purification steps such as distillation to achieve high purity levels of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(oxolan-3-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Common reagents for substitution reactions include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methyl 2-(oxolan-3-ylidene)acetate may yield oxolane derivatives with additional oxygen-containing functional groups .

Wissenschaftliche Forschungsanwendungen

Methyl 2-(oxolan-3-ylidene)acetate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and flavors.

    Biology: It is used in the study of biochemical pathways and as a reagent in various biological assays.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 2-(oxolan-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(oxolan-3-ylidene)acetate can be compared with other similar compounds, such as:

    Methyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate: This compound has a similar structure and is used in similar applications.

    Methyl 2-tetrahydrofuran-3-ylideneacetate: This compound also belongs to the class of oxolane derivatives and shares similar chemical properties.

The uniqueness of methyl 2-(oxolan-3-ylidene)acetate lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications.

Eigenschaften

Molekularformel

C7H10O3

Molekulargewicht

142.15 g/mol

IUPAC-Name

methyl (2Z)-2-(oxolan-3-ylidene)acetate

InChI

InChI=1S/C7H10O3/c1-9-7(8)4-6-2-3-10-5-6/h4H,2-3,5H2,1H3/b6-4-

InChI-Schlüssel

MWGFZEHLGGOCCA-XQRVVYSFSA-N

Isomerische SMILES

COC(=O)/C=C\1/CCOC1

Kanonische SMILES

COC(=O)C=C1CCOC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.